molecular formula C8H8ClN B1280213 2-Chloro-5-(prop-1-en-2-yl)pyridine CAS No. 68700-92-5

2-Chloro-5-(prop-1-en-2-yl)pyridine

Cat. No. B1280213
CAS RN: 68700-92-5
M. Wt: 153.61 g/mol
InChI Key: QZBFXTKTUZYMRW-UHFFFAOYSA-N
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Description

The compound 2-Chloro-5-(prop-1-en-2-yl)pyridine is a chlorinated pyridine derivative with an alkenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine derivatives and their potential applications. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine as a key intermediate for herbicide production suggests the importance of chlorinated pyridines in agricultural chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, as seen in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine . These methods could potentially be adapted for the synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine, considering the structural similarities.

Molecular Structure Analysis

Pyridine derivatives exhibit a range of molecular geometries and bonding patterns. For example, the molecular structure of chloro{[N-methyl-N-(2'-pyridinecarboxamide)N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II) shows a square-planar coordination with nitrogen coordination from the pyridine rings . This suggests that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also form complex structures with metals, potentially influencing its reactivity and applications.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the presence of electron-donating or withdrawing groups can affect the acidity and basicity of the nitrogen atom in the pyridine ring, as well as its participation in protonation-deprotonation reactions, which can alter the optical properties of the compound . This implies that the propenyl group in 2-Chloro-5-(prop-1-en-2-yl)pyridine could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse and can be fine-tuned by different substituents. For example, the nonlinear optical properties of a chalcone derivative containing a pyridine ring were found to be promising for optoelectronic device fabrications . This indicates that 2-Chloro-5-(prop-1-en-2-yl)pyridine could also exhibit unique optical properties, making it of interest for materials science research.

Scientific Research Applications

1. Phosphorescence Properties and Material Synthesis

2-Chloro-5-(prop-1-en-2-yl)pyridine has been explored in the synthesis of novel positional isomers exhibiting varying phosphorescent colors and quantum yields. These compounds show potential as dynamic functional materials, displaying reversible phosphorescent color switching in response to external acid-base vapor stimuli (Li & Yong, 2019).

2. Antimicrobial and Anticancer Activities

The compound has been utilized in the synthesis of various heterocyclic systems linked with furo[3,2-g]chromene moiety. These synthesized compounds have demonstrated variable antimicrobial and anticancer activities, highlighting their potential in medical applications (Ibrahim et al., 2022).

3. Synthesis of Pyridine Derivatives

Research has focused on the synthesis of pyridine derivatives using 2-Chloro-5-(prop-1-en-2-yl)pyridine. These derivatives have been used in the preparation of compounds like pyridopyrimidine and pyridothienotriazine, which showed promising antimicrobial activities (Rashad et al., 2005).

4. Nonlinear Optical (NLO) Properties

The chalcone derivative of 2-Chloro-5-(prop-1-en-2-yl)pyridine has been investigated for its nonlinear optical properties. Studies suggest that this molecule is transparent in the entire visible range and has potential applications as organic NLO material (Tiwari & Singh, 2016).

5. Coordination Chemistry

The compound has been studied for its coordination chemistry, particularly in the synthesis and structural analysis of copper complexes. These studies contribute to the understanding of the compound's potential in forming complex molecular structures (Bussey et al., 2015).

6. Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives of 2-Chloro-5-(prop-1-en-2-yl)pyridine have been evaluated for their performance in inhibiting mild steel corrosion. These studies are crucial in developing new materials for corrosion protection (Saady et al., 2021).

7. Synthesis of Pharmaceutical Intermediates

The compound has been used in the development of a concise, scalable synthesis method for producing pharmaceutical intermediates, demonstrating its importance in the pharmaceutical industry (Pérez-Balado et al., 2007).

8. Catalysis and Surface Chemistry

Its derivatives have been used in studies related to catalysis and surface chemistry, contributing to the development of functional soft materials and catalytic processes (Halcrow, 2014).

Safety and Hazards

“2-Chloro-5-(prop-1-en-2-yl)pyridine” is classified as a dangerous substance. It has hazard statements H301-H318-H335-H317-H227, indicating toxicity if swallowed, causing serious eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and being combustible . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .

properties

IUPAC Name

2-chloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBFXTKTUZYMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502631
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(prop-1-en-2-yl)pyridine

CAS RN

68700-92-5
Record name 2-Chloro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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